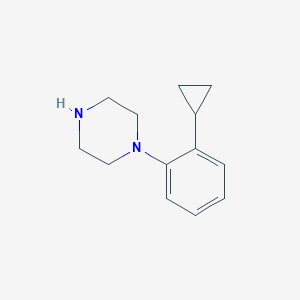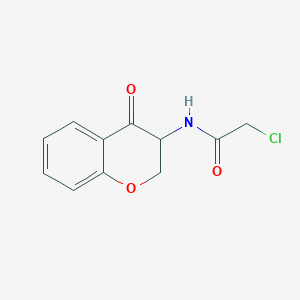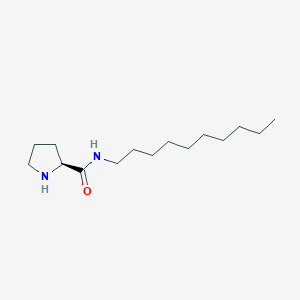
L-proline n-decyl Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:
Formation of L-proline methyl ester hydrochloride: L-proline reacts with methanol and hydrochloric acid to form L-proline methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
Aplicaciones Científicas De Investigación
L-proline n-decyl Amide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in aldol reactions.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and in protein engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Decyl-L-histidine
- N-Decyl-L-hydroxyproline
- N-Decyl-L-leucine
Uniqueness
L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.
Propiedades
Fórmula molecular |
C15H30N2O |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
Clave InChI |
MOQNEUINMKSZON-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CCCCCCCCCCNC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


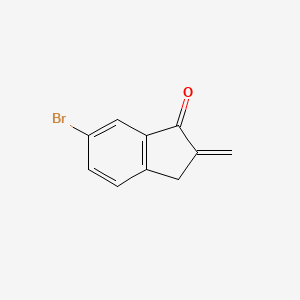

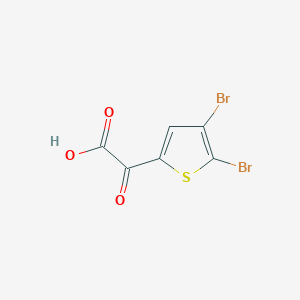
![4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
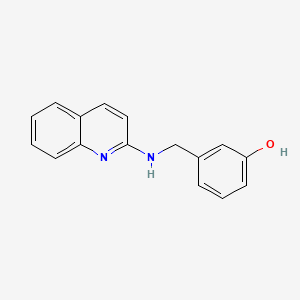
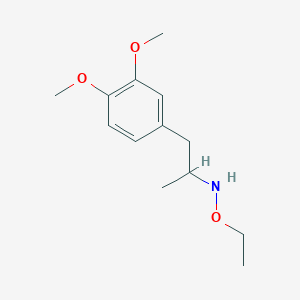
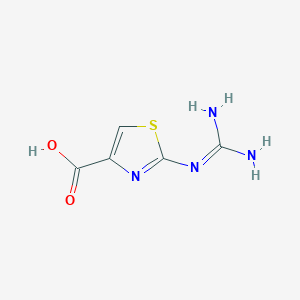
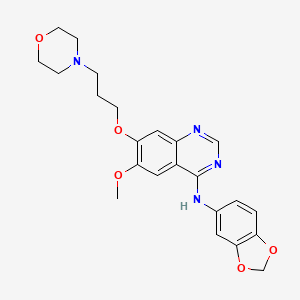
![2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8338240.png)
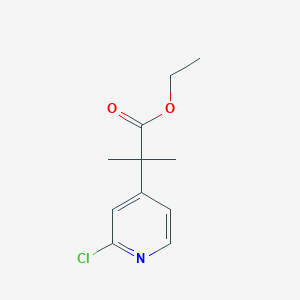
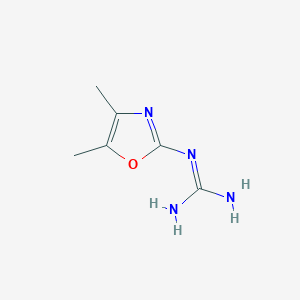
![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)
